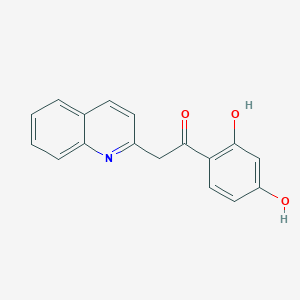
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE is an organic compound that features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, and a quinoline moiety attached via an ethanone linker
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE can be synthesized through several routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and quinoline derivatives.
科学的研究の応用
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacophoric features.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and quinoline groups play crucial roles in binding interactions and electronic effects, influencing the compound’s efficacy and selectivity.
類似化合物との比較
- 1-(2,4-DIHYDROXYPHENYL)-2-(PYRIDIN-2-YL)ETHANONE
- 1-(2,4-DIHYDROXYPHENYL)-2-(ISOQUINOLIN-2-YL)ETHANONE
- 1-(2,4-DIHYDROXYPHENYL)-2-(NAPHTHALEN-2-YL)ETHANONE
Uniqueness: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE is unique due to the presence of both hydroxyl groups and the quinoline moiety, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds.
特性
CAS番号 |
70121-93-6 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)-2-quinolin-2-ylethanone |
InChI |
InChI=1S/C17H13NO3/c19-13-7-8-14(17(21)10-13)16(20)9-12-6-5-11-3-1-2-4-15(11)18-12/h1-8,10,19,21H,9H2 |
InChIキー |
DCRSUQKNMAIJMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
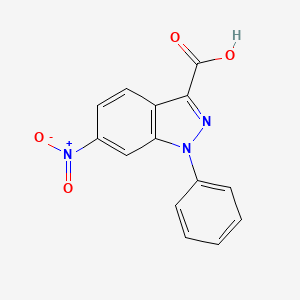
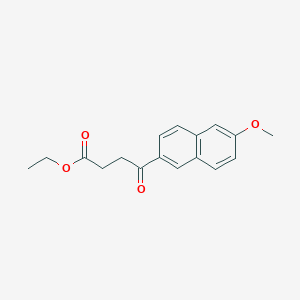
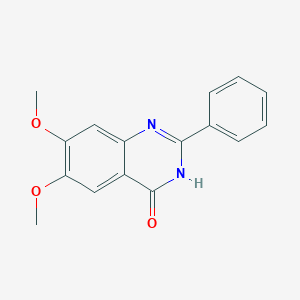
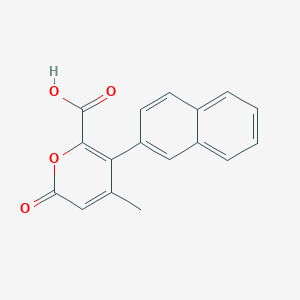
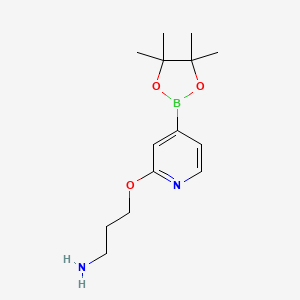

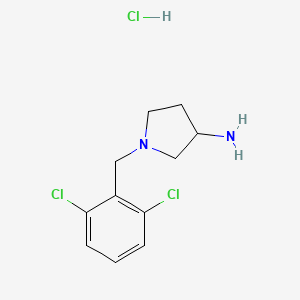
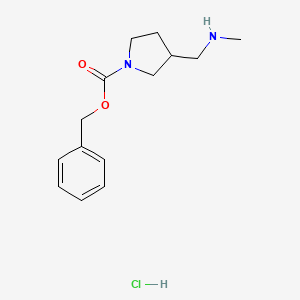



![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
